1-(Piperidin-3-ylmethyl)azepane
Overview
Description
1-(Piperidin-3-ylmethyl)azepane is a nitrogen-containing heterocyclic compound that features a seven-membered azepane ring fused with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Piperidin-3-ylmethyl)azepane can be synthesized through various methods. One common approach involves the cyclization of linear precursors followed by functionalization. For instance, a Beckmann rearrangement of functionalized piperidones can be employed to form the azepane ring . Another method involves the photochemical dearomative ring expansion of nitroarenes, where blue light irradiation converts nitro groups into singlet nitrenes, followed by hydrogenolysis to yield azepanes .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes. These processes often start with commercially available feedstocks and proceed through cyclization and elaboration steps, such as ring-closing metathesis followed by reduction .
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-3-ylmethyl)azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated azepane derivatives.
Scientific Research Applications
1-(Piperidin-3-ylmethyl)azepane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Piperidin-3-ylmethyl)azepane involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways depend on the functionalization of the compound and its intended application. For instance, in medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
1-(Piperidin-3-ylmethyl)azepane can be compared with other nitrogen heterocycles, such as:
Piperidine: A six-membered ring with one nitrogen atom.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Azepane: A seven-membered ring with one nitrogen atom, without the piperidine moiety.
Uniqueness
The uniqueness of this compound lies in its combined structural features of both piperidine and azepane rings, which provide distinct chemical and biological properties .
Properties
IUPAC Name |
1-(piperidin-3-ylmethyl)azepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-2-4-9-14(8-3-1)11-12-6-5-7-13-10-12/h12-13H,1-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSTVIHCTITYJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2CCCNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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